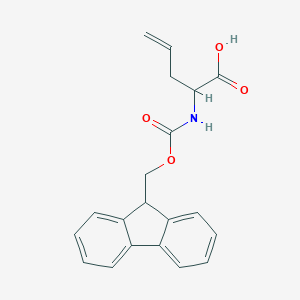

Fmoc-alpha-allyl-DL-glycine

Descripción general

Descripción

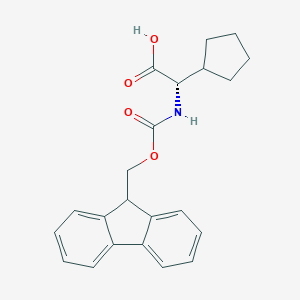

Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .

Synthesis Analysis

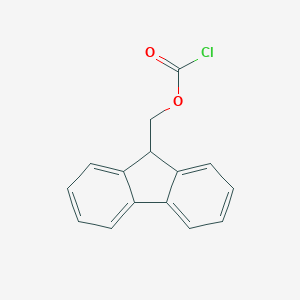

Fmoc-alpha-allyl-DL-glycine is used in proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The Fmoc-alpha-allyl-DL-glycine molecule contains a total of 46 bond(s). There are 27 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis

Fmoc-alpha-allyl-DL-glycine has a molecular weight of 337.37 and a molecular formula of C20H19NO4 . It appears as a white to off-white powder .Aplicaciones Científicas De Investigación

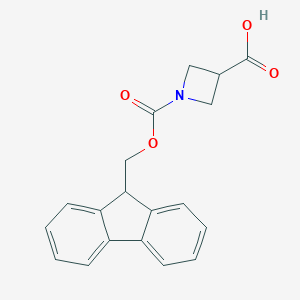

Application 1: Solid-Phase Peptide Synthesis (SPPS)

- Summary of the Application : Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies and solid-phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .

- Methods of Application : The Fmoc strategy is used in solid-phase peptide synthesis (SPPS). Amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies . The free carboxylate can carry out nucleophilic side-reactions on alkyl halide, for example, if not adequately protected .

- Results or Outcomes : The use of Fmoc-alpha-allyl-DL-glycine in SPPS allows for the synthesis of modified amino acids, contributing to the ever-growing popularity of SPPS .

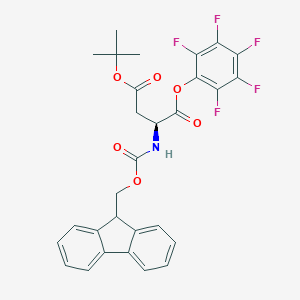

Application 2: Ester Hydrolysis

- Summary of the Application : Fmoc-alpha-allyl-DL-glycine can be used in the process of ester hydrolysis . This process is important in the modification of amino acids, where the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

- Methods of Application : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application 3: Coupling of Saccharide β-Glycosylamines

- Summary of the Application : Fmoc-alpha-allyl-DL-glycine can be used in the coupling of saccharide β-glycosylamines . This process is important in the fractionation of oligosaccharides and formation of neoglycoconjugates .

Application 4: Peptide Synthesis

- Summary of the Application : Fmoc-alpha-allyl-DL-glycine is used in peptide synthesis . This process is important in the study of protein structure and function .

Application 5: Coupling of Saccharide β-Glycosylamines

- Summary of the Application : Fmoc-alpha-allyl-DL-glycine can be used in the coupling of saccharide β-glycosylamines . This process is important in the fractionation of oligosaccharides and formation of neoglycoconjugates .

Application 6: Peptide Synthesis

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398796 | |

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-allyl-DL-glycine | |

CAS RN |

221884-63-5 | |

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.